2-(7-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid
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Overview
Description
2-(7-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a methoxy group, a dioxo group, and a benzoxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the benzoxazinone ring, followed by the introduction of the methoxy and acetic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(7-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside
- 1,2,4-Benzothiadiazine-1,1-dioxide
- Indole derivatives
Uniqueness
2-(7-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is unique due to its specific combination of functional groups and its benzoxazinone ring structure
Properties
Molecular Formula |
C11H9NO6 |
---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-(7-methoxy-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-6-2-3-7-8(4-6)18-11(16)12(10(7)15)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
IKPZXPSPVNFGDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C(=O)O2)CC(=O)O |
Origin of Product |
United States |
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